4-(6-methoxy-3-methyl-1-benzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one
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Overview
Description
4-(6-methoxy-3-methyl-1-benzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its unique structure, which includes a benzofuran moiety fused with a chromenone ring system. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-methoxy-3-methyl-1-benzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzofuran Moiety: The benzofuran ring is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Methoxy and Methyl Groups: Methoxy and methyl groups are introduced via electrophilic substitution reactions using reagents such as methyl iodide and methanol.
Formation of Chromenone Ring: The chromenone ring is formed through cyclization reactions involving suitable precursors and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(6-methoxy-3-methyl-1-benzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the benzofuran and chromenone rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Methyl iodide in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of alkyl or aryl groups at specific positions.
Scientific Research Applications
4-(6-methoxy-3-methyl-1-benzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of novel materials with specific photophysical properties.
Mechanism of Action
The mechanism of action of 4-(6-methoxy-3-methyl-1-benzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways such as the MAPK/ERK pathway, leading to changes in cellular processes like proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Similar Compounds
4-(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonylthiomorpholine: Known for its anthelmintic properties.
6-methoxy-1-benzofuran-2-carbonitrile: Used in the synthesis of various organic compounds.
4-(6-methoxy-3-methyl-1-benzofuran-2-yl)-1,3-benzenediol: Studied for its potential biological activities.
Uniqueness
4-(6-methoxy-3-methyl-1-benzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one stands out due to its unique combination of benzofuran and chromenone rings, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-(6-methoxy-3-methyl-1-benzofuran-2-yl)-6,8-dimethylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O4/c1-11-7-12(2)20-16(8-11)17(10-19(22)25-20)21-13(3)15-6-5-14(23-4)9-18(15)24-21/h5-10H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULCPLSZGTUKKJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=O)O2)C3=C(C4=C(O3)C=C(C=C4)OC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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